3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-3-phenylpropanoic acid with pyridin-2-ylamine under appropriate conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Formation of 3-oxo-3-phenyl-N-pyridin-2-ylpropanamide.
Reduction: Formation of 3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl and pyridinyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-3-phenylpropanoic acid
- 3-phenyl-N-pyridin-2-ylpropanamide
- 3-hydroxy-3-phenyl-N-pyridin-4-ylpropanamide
Uniqueness
3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide is unique due to the presence of both a hydroxyl group and a pyridinyl group on the same propanamide backbone. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
16054-89-0 |
---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-hydroxy-3-phenyl-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C14H14N2O2/c17-12(11-6-2-1-3-7-11)10-14(18)16-13-8-4-5-9-15-13/h1-9,12,17H,10H2,(H,15,16,18) |
InChI Key |
CXQOXYNGWDMOGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.